SGC-iMLLT is the first reported small-molecule chemical probe designed to target the YEATS domain of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3) proteins []. It functions as a potent and selective inhibitor of MLLT1/3-histone interactions, exhibiting significant selectivity over other human YEATS domain proteins (YEATS2/4) and bromodomains []. This selectivity makes SGC-iMLLT a valuable tool for studying the specific biological roles of MLLT1 and MLLT3.
The synthesis of SGC-iMLLT involves straightforward chemical reactions that allow for rapid generation of analogues. Initial hit compounds were identified through medium-throughput biochemical screening, leading to the synthesis of over 200 analogues. The synthesis process is guided by retrosynthetic analysis, which helps in identifying potential synthetic routes without structural alerts that might complicate the process .
Key steps in the synthesis include:
SGC-iMLLT has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the YEATS domains. The compound's structure allows it to occupy the acyl-lysine binding pocket of MLLT1 and MLLT3, leading to effective inhibition of their function.
Key structural data include:
SGC-iMLLT primarily engages in non-covalent interactions with its target proteins, specifically through hydrogen bonding and π-π stacking interactions. These interactions are crucial for its inhibitory activity against histone binding.
The compound's ability to displace natural substrates from the YEATS domain has been demonstrated through peptide displacement assays. This indicates that SGC-iMLLT can effectively compete with histone modifications for binding sites on MLLT1 and MLLT3 .
The mechanism of action for SGC-iMLLT involves competitive inhibition at the acyl-lysine binding site of MLLT1 and MLLT3. By binding to these sites, SGC-iMLLT prevents the interaction between these proteins and their histone targets, thereby disrupting downstream gene expression processes associated with oncogenesis.
Data supporting this mechanism includes:
SGC-iMLLT exhibits specific physical and chemical properties that contribute to its functionality as a chemical probe:
SGC-iMLLT serves several scientific purposes:
Histone post-translational modifications (PTMs), including acetylation, crotonylation, and succinylation of lysine residues, constitute a fundamental layer of epigenetic regulation. These modifications alter chromatin architecture and recruit specialized "reader" proteins that interpret these marks to control gene transcription. Acyl-lysine PTMs are dynamically regulated by writers (e.g., acetyltransferases) and erasers (e.g., deacetylases), with dysregulation implicated in oncogenesis. Reader domains serve as critical translators of the histone code, bridging chemical modifications to functional genomic outcomes such as transcriptional activation or repression [4] [7].
Acyl-lysine reader domains are structurally diverse protein modules that recognize modified histone tails. Bromodomains, the best-characterized class, adopt a left-handed four-helix bundle that binds acetyl-lysine (Kac) via a central hydrophobic pocket. In contrast, YEATS domains (named after yeast proteins Yaf9, ENL, AF9, Taf14, and Sas5) form a conserved immunoglobulin-like β-sandwich fold with a more open, shallow binding channel. This architecture accommodates bulkier acyl groups (e.g., crotonyl-lysine/Kcr) through an extended π-π-π stacking network involving aromatic residues [4] [7] [9].
Table 1: Key Structural and Functional Differences Between Bromodomains and YEATS Domains
Feature | Bromodomains | YEATS Domains |
---|---|---|
Structural Fold | 4-helix bundle | 8-stranded β-sandwich |
Binding Pocket Depth | Deep, hydrophobic pocket | Shallow, surface-exposed channel |
Lysine Modification Preference | Acetyl-lysine (Kac) | Kac, crotonyl-lysine (Kcr), succinyl-lysine |
Key Interactions | Hydrogen bonding with Kac | π-π-π stacking with acyl groups |
Representative Human Proteins | BRD4, CBP, TAF1 | MLLT1, MLLT3, YEATS2, YEATS4 |
YEATS domains exhibit higher affinity for crotonylated histones due to enhanced π-stacking with the conjugated double bond of Kcr. For example, MLLT1 binds H3K27cr with ~3-fold greater affinity than H3K27ac. This preference links YEATS readers to metabolic states where cellular crotonyl-CoA levels influence gene expression [4] [7].
MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3) are paralogous YEATS domain-containing proteins frequently dysregulated in hematologic malignancies. Chromosomal translocations involving MLLT1 or MLLT3 generate oncogenic fusion proteins (e.g., MLL-MLLT3 in ~30% of acute myeloid leukemia (AML) cases). These fusions recruit super elongation complexes (SECs) to HOX gene clusters, driving aberrant transcription. Wild-type MLLT1/3 also sustains oncogenic programs: MLLT1 associates with DOT1L to promote H3K79 methylation, while MLLT3 stabilizes the SEC-P-TEFb complex to phosphorylate RNA polymerase II. Both mechanisms enforce a pro-leukemic transcriptional state [3] [4] [9].
The non-redundant functions of MLLT1/3 in transcriptional elongation and their prevalence in fusion-driven leukemias make them compelling therapeutic targets. Genetic disruption of MLLT1/3 YEATS domains reduces leukemia stem cell frequency and impairs colony formation in AML models. Unlike bromodomains, YEATS domains lack catalytic activity, necessitating inhibitors that disrupt protein-protein interactions rather than enzymatic function. The high structural homology between MLLT1 and MLLT3 YEATS domains (88% sequence identity) enables dual-targeting strategies to counteract functional compensation [4] [6] [9].
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